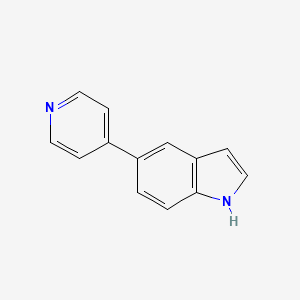

5-(Pyridin-4-yl)-1H-indole

Overview

Description

5-(Pyridin-4-yl)-1H-indole, also known as 5-P4I, is a heterocyclic compound derived from pyridine and indole. It is a versatile synthetic building block used in a wide range of chemical and biological applications. 5-P4I has been used as a scaffold for the synthesis of a variety of heterocyclic compounds and as a probe for various biological targets. It has also been used to study the structure and function of proteins and enzymes.

Scientific Research Applications

Synthesis Methods

- The synthesis of compounds involving 5-(Pyridin-4-yl)-1H-indole has been explored through various methods. For instance, the Pd-catalyzed heteroarylation process was utilized for synthesizing 5-(indol-2′-yl)pyridin-2-ones and 5-(indol-2′-yl)pyran-2-one, indicating the compound's versatility in organic synthesis (Danieli et al., 1998).

Pharmacological Aspects

- This compound derivatives have shown potential in pharmacology. A study described a potent and selective 5-lipoxygenase-activating protein inhibitor based on this compound, indicating its relevance in leukotriene synthesis inhibition and potential applications in treating conditions like asthma (Hutchinson et al., 2009).

Chemical Properties and Applications

- Research has also focused on the chemical properties and applications of this compound derivatives. A study on azafluorene derivatives, including this compound, revealed their potential in inhibiting SARS CoV-2 RdRp, demonstrating their relevance in antiviral research (Venkateshan et al., 2020).

Bioorganic and Medicinal Chemistry

- The compound's derivatives have been studied in bioorganic and medicinal chemistry for their binding affinity and selectivity to certain receptors, indicating potential for drug development. One study explored its derivatives as 5-HT(2C) receptor antagonists (Park et al., 2008).

Antitumor Activities

- Some derivatives of this compound were evaluated for their antitumor activity, particularly in the context of compounds formed by two indole systems separated by a heterocycle like pyridine. This shows its potential utility in cancer research (Andreani et al., 2008).

Optoelectronic Properties

- The optoelectronic and charge transfer properties of 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, a derivative of this compound, have been explored, indicating potential applications in organic semiconductor devices (Irfan et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . They inhibit bacterial strains such as Escherichia coli and Staphylococcus epidermidis .

Mode of Action

Based on the antimicrobial and antioxidant activities of structurally similar compounds, it can be inferred that this compound may interact with bacterial cells or oxidative species to exert its effects .

Biochemical Pathways

Given its antimicrobial and antioxidant activities, it may be involved in pathways related to bacterial growth and oxidative stress .

Pharmacokinetics

A study on similar compounds indicates that they display desirable adme profiles .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit bacterial growth and reduce oxidative stress .

Biochemical Analysis

Biochemical Properties

5-(Pyridin-4-yl)-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with xanthine oxidoreductase, an enzyme involved in purine metabolism . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound can bind to certain receptors and transport proteins, modulating their function and impacting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the activity of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . By modulating these pathways, this compound can alter cellular responses and potentially contribute to therapeutic outcomes in diseases such as cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidoreductase results in the formation of N-glucuronides and N-glucosides, which are then excreted in urine . This binding interaction not only inhibits the enzyme’s activity but also alters the metabolic fate of the compound. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness and safety. In vitro and in vivo studies have shown that this compound remains relatively stable under physiological conditions, with minimal degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by xanthine oxidoreductase, leading to the formation of N-glucuronides and N-glucosides . These metabolites are then excreted in urine, highlighting the compound’s role in purine metabolism. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, human serum albumin can bind to this compound, facilitating its transport in the bloodstream . This interaction ensures that this compound is efficiently distributed to various tissues, where it can exert its biological effects. Additionally, the compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it has been shown to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in modulating cellular processes and achieving therapeutic outcomes.

properties

IUPAC Name |

5-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSCDHKJYONLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566328 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90679-35-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

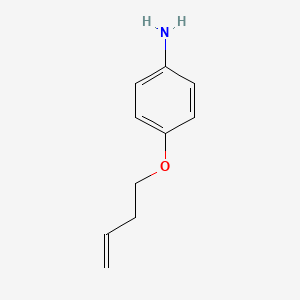

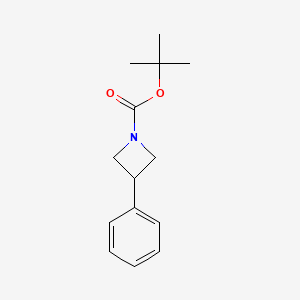

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 5-(pyridin-4-yl)-1H-indole derivatives interact with their target in Mtb, and what are the downstream effects?

A: The research highlights that certain this compound derivatives demonstrate strong binding affinity to two key Mtb enzymes: CYP125 and CYP142. [] These enzymes are cytochrome P450 enzymes involved in cholesterol metabolism, a process crucial for Mtb survival and virulence. By inhibiting CYP125 and CYP142, these compounds disrupt cholesterol catabolism within the bacteria. This disruption hinders Mtb's ability to utilize cholesterol, potentially impairing its growth, survival, and ability to evade the host's immune system.

Q2: What is the impact of structural modifications on the activity of this compound derivatives against Mtb?

A: The study employed a structure-guided approach, indicating that modifications to the this compound scaffold directly influenced the compounds' binding affinity and inhibitory activity against CYP125 and CYP142. [] While the specific modifications are not detailed in the provided abstract, it emphasizes that this approach led to the identification of compounds with micromolar in-cell activity against drug-resistant Mtb strains. This finding highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and efficacy of these compounds as potential anti-tuberculosis agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)